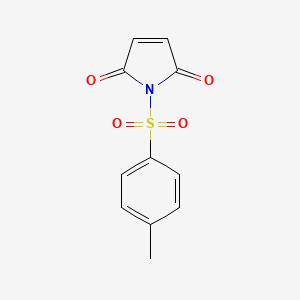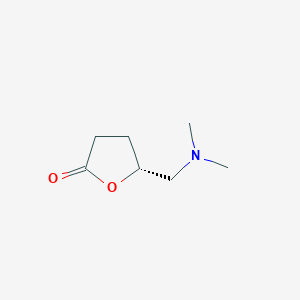
(s)-2-(2-Oxopyrrolidin-1-yl)butanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(s)-2-(2-Oxopyrrolidin-1-yl)butanenitrile is a chiral compound that features a pyrrolidinone ring attached to a butanenitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (s)-2-(2-Oxopyrrolidin-1-yl)butanenitrile typically involves the reaction of a suitable nitrile precursor with a pyrrolidinone derivative. One common method involves the use of a flow microreactor system, which allows for efficient and sustainable synthesis . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow systems. The choice of method depends on factors such as cost, scalability, and environmental impact. Flow microreactor systems are particularly favored for their efficiency and sustainability .
Análisis De Reacciones Químicas
Types of Reactions
(s)-2-(2-Oxopyrrolidin-1-yl)butanenitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the nitrile group to an amine.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine.
Aplicaciones Científicas De Investigación
(s)-2-(2-Oxopyrrolidin-1-yl)butanenitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (s)-2-(2-Oxopyrrolidin-1-yl)butanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of the target molecule. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
®-2-(2-Oxopyrrolidin-1-yl)butanenitrile: The enantiomer of the compound, which may have different biological activities.
2-(2-Oxopyrrolidin-1-yl)butanoic acid: A structurally similar compound with a carboxylic acid group instead of a nitrile.
2-(2-Oxopyrrolidin-1-yl)butanol: A compound with a hydroxyl group instead of a nitrile.
Uniqueness
(s)-2-(2-Oxopyrrolidin-1-yl)butanenitrile is unique due to its specific chiral configuration and the presence of both a nitrile and a pyrrolidinone ring. This combination of features makes it particularly valuable in asymmetric synthesis and chiral drug development.
Propiedades
Fórmula molecular |
C8H12N2O |
|---|---|
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
(2S)-2-(2-oxopyrrolidin-1-yl)butanenitrile |
InChI |
InChI=1S/C8H12N2O/c1-2-7(6-9)10-5-3-4-8(10)11/h7H,2-5H2,1H3/t7-/m0/s1 |
Clave InChI |
WYHCRWKRZDIRRT-ZETCQYMHSA-N |
SMILES isomérico |
CC[C@@H](C#N)N1CCCC1=O |
SMILES canónico |
CCC(C#N)N1CCCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-Acetylbenzo[d]oxazol-7-yl)-2-hydroxyacetic acid](/img/structure/B12870970.png)


![5-Bromo-6-chlorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B12870987.png)


![(1R,3S,4R,5R)-2-benzoyl-3-hydroxy-8-methyl-8-aza-2-borabicyclo[3.2.1]octane-4-carboxylic acid](/img/structure/B12870998.png)
![3-(2-Chlorobenzo[d]oxazol-4-yl)acrylic acid](/img/structure/B12871001.png)
![3-(2,4-Dichlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12871004.png)

![1-{5-[3-(1,3-Dioxolan-2-yl)phenyl]-2-thienyl}ethanone](/img/structure/B12871030.png)
![2-(Difluoromethyl)benzo[d]oxazole-6-sulfonamide](/img/structure/B12871033.png)
![Benzo[d]oxazole-2,7-dicarbonitrile](/img/structure/B12871038.png)

